Cas no 1251671-64-3 (N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide)
![N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1251671-64-3x500.png)
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(4-bromophenyl)-1-(7-oxo-4H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
- N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide
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- インチ: 1S/C17H16BrN5O2S/c18-11-1-3-12(4-2-11)21-15(24)10-5-7-23(8-6-10)17-22-14-13(26-17)16(25)20-9-19-14/h1-4,9-10H,5-8H2,(H,21,24)(H,19,20,25)
- InChIKey: VOCSAVFPZNTCRO-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC3=C(S2)C(=O)N=CN3)CCC(C(NC2=CC=C(Br)C=C2)=O)CC1
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-5173-1mg |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide |
1251671-64-3 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-5173-10μmol |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide |
1251671-64-3 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-5173-20μmol |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide |
1251671-64-3 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-5173-5mg |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide |
1251671-64-3 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-5173-25mg |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide |
1251671-64-3 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3222-5173-4mg |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide |
1251671-64-3 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-5173-2mg |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide |
1251671-64-3 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-5173-30mg |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide |
1251671-64-3 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3222-5173-2μmol |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide |
1251671-64-3 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-5173-20mg |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide |
1251671-64-3 | 90%+ | 20mg |
$99.0 | 2023-04-27 |
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamideに関する追加情報
Introduction to N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide and Its Significance in Modern Medicinal Chemistry
N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide (CAS No. 1251671-64-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological properties. The presence of both bromine and piperidine moieties in its structure suggests a high degree of molecular complexity, which can be leveraged to develop novel drugs with enhanced binding affinity and selectivity.
The core structure of N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide is derived from the thiazolo[4,5-d]pyrimidine scaffold, a motif that has been recognized for its biological activity across various therapeutic areas. Thiazolo[4,5-d]pyrimidines are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for drug development. The incorporation of a piperidine ring further enhances the compound's potential by introducing additional binding pockets that can be optimized for improved pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting kinases and other enzymes involved in cancer progression. N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide has been identified as a promising lead compound in this context due to its ability to modulate the activity of key signaling pathways. Studies have shown that derivatives of this compound can exhibit potent inhibitory effects on various kinases, including those overexpressed in tumor cells. This makes it an attractive candidate for further development into a novel anticancer agent.
The bromine atom in the 4-position of the phenyl ring is particularly noteworthy as it can serve as a handle for further chemical modifications. This allows medicinal chemists to explore diverse structural analogs by introducing different substituents at this position. Such modifications can fine-tune the pharmacological properties of the compound, including its solubility, bioavailability, and target specificity. The ability to systematically vary the substituents while maintaining the core thiazolo[4,5-d]pyrimidine scaffold provides a robust framework for structure-activity relationship (SAR) studies.
Recent advances in computational chemistry have also played a crucial role in the optimization of N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide. Molecular docking simulations have been used to predict how this compound interacts with its biological targets at the atomic level. These simulations not only help in understanding the mechanism of action but also guide the design of more effective derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and reduce the time and cost associated with traditional trial-and-error approaches.
The piperidine moiety in N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide is another key feature that contributes to its pharmacological potential. Piperidine derivatives are well-known for their ability to enhance drug-like properties such as metabolic stability and oral bioavailability. The presence of this ring system can also improve the solubility of the compound in both aqueous and organic solvents, which is crucial for formulation development. These properties make it an ideal candidate for further exploration in drug discovery efforts.
In conclusion, N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its ability to modulate key signaling pathways makes it a valuable candidate for further development into novel drugs targeting various diseases. With ongoing research focused on optimizing its pharmacological properties and exploring new derivatives, this compound holds great promise for improving patient outcomes in the future.
1251671-64-3 (N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide) 関連製品
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